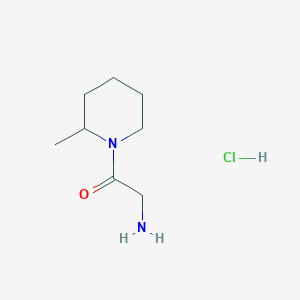

2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride

Description

Chemical Classification and Nomenclature

The compound belongs to the piperidine alkaloid derivatives class, specifically categorized as an amino-ketone hydrochloride salt . Its systematic nomenclature and molecular identifiers are summarized below:

| Property | Value |

|---|---|

| IUPAC Name | 2-Amino-1-(2-methylpiperidin-1-yl)ethanone hydrochloride |

| Molecular Formula | C₈H₁₇ClN₂O |

| Molecular Weight | 192.69 g/mol |

| CAS Registry Number | 1220036-47-4 |

| SMILES | CC1N(C(CN)=O)CCCC1.Cl |

| InChIKey | NNIGKRBZWMVMAU-UHFFFAOYSA-N |

| Key Functional Groups | Piperidine ring, amino group, ketone, hydrochloride counterion |

The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications.

Historical Context in Piperidine Derivative Research

Piperidine derivatives have been pivotal in drug discovery since the mid-20th century, with applications ranging from analgesics to antipsychotics. The structural motif of 2-amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride builds upon foundational work in bioactive heterocycles :

- Early Developments : Piperidine gained prominence with the synthesis of meperidine (1939), a µ-opioid receptor agonist.

- Modern Advances : Substituted piperidines, such as this compound, emerged in the 2010s as intermediates for kinase inhibitors and neuromodulators.

- Synthetic Evolution : Methods like Cu-catalyzed click chemistry (2020) enabled efficient functionalization of piperidinyl ethanone scaffolds.

This compound exemplifies the shift toward targeted substitutions (e.g., 2-methyl group) to optimize steric and electronic properties for receptor binding.

Positioning within Amino-Ketone Chemical Space

Amino-ketones are characterized by their dual functional groups, enabling diverse reactivity. A comparative analysis highlights this compound’s distinct attributes:

The 2-methyl group induces conformational rigidity in the piperidine ring, potentially improving binding affinity to σ-receptors or monoamine transporters. Its amino-ketone moiety facilitates Schiff base formation , a trait exploited in prodrug design.

Current Research Significance

Recent studies underscore its versatility in pharmaceutical and materials science:

- Anticancer Drug Development : Piperidinyl ethanone derivatives exhibit inhibitory activity against checkpoint kinase 1 (Chk1), a target in oncology. Docking studies suggest this compound’s methyl group enhances hydrophobic interactions with Chk1’s ATP-binding pocket.

- Antimicrobial Scaffolds : Structural analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption.

- Neurological Probes : As a σ-1 receptor ligand precursor, it aids in studying neurodegenerative pathways.

- Synthetic Intermediate : Used in multicomponent reactions (e.g., Ugi reaction) to access polycyclic frameworks.

Ongoing research focuses on structure-activity relationship (SAR) studies to optimize substituent effects for tailored applications.

Properties

IUPAC Name |

2-amino-1-(2-methylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7-4-2-3-5-10(7)8(11)6-9;/h7H,2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPIHEAGGWXAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-47-4 | |

| Record name | Ethanone, 2-amino-1-(2-methyl-1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the Amino-Ketone Intermediate

The amino-ketone backbone can be synthesized by reacting appropriate ketones with amines under conditions favoring imine or enamine formation followed by reduction or direct amination. For example, related compounds such as 1-(2-imino-2-phenylethyl)piperidine hydrochlorides have been prepared by dissolving the intermediate in absolute alcohol and treating with alcoholic hydrogen chloride to precipitate the hydrochloride salt.

Piperidine Ring Functionalization

The 2-methyl substitution on the piperidine ring is typically introduced by starting with 2-methylpiperidine or by methylation of the piperidine ring post-formation. The piperidine ring nitrogen is involved in the ethanone linkage, forming a 1-substituted piperidinyl ethanone structure.

Formation of Hydrochloride Salt

The free base form of 2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone is converted into its hydrochloride salt by treatment with an equimolar amount of hydrogen chloride in an alcoholic medium (e.g., absolute ethanol). This step precipitates the hydrochloride salt as a solid, which is then purified by recrystallization from solvents such as acetonitrile or ether to afford a colorless, crystalline product with a defined melting point.

Representative Experimental Procedure

| Step | Reagents and Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Amino-ketone intermediate dissolved in absolute ethanol | Dissolution for reaction | Complete dissolution |

| 2 | Addition of 1 equivalent alcoholic HCl | Salt formation by protonation | Precipitation of hydrochloride salt |

| 3 | Dilution with ether | Induces crystallization | Solid precipitate collected |

| 4 | Recrystallization from acetonitrile | Purification step | High purity crystalline salt, melting point ~177°C |

Example: 30 g of the amino-ketone intermediate dissolved in 30 mL absolute alcohol was treated with one equivalent of alcoholic hydrogen chloride. The solution was diluted to 400 mL with ether, precipitating about 34 g of colorless solid hydrochloride salt. Recrystallization from 200 mL acetonitrile yielded 22 g of pure hydrochloride with melting point 175–177°C.

Analytical Data and Characterization

- Melting Point: Approximately 175–177°C for the hydrochloride salt.

- Purity: Confirmed by recrystallization and spectroscopic methods.

- Spectroscopy: Proton NMR and mass spectrometry can confirm the structure, particularly the amino and piperidine moieties.

Comparative Notes on Related Compounds

Similar synthetic strategies have been employed for related piperidine-containing compounds, such as 1-(2-imino-1,1-dimethyl-2-phenylethyl)piperidine hydrochlorides, which follow analogous preparation steps involving intermediate formation, acid treatment, and crystallization.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Amino-ketone formation | Ketone + amine | Reflux or room temperature | Amino-ketone intermediate |

| Piperidine methylation | 2-methylpiperidine or methylation reagents | Controlled conditions | 2-methyl substitution on piperidine |

| Hydrochloride salt formation | Alcoholic HCl | Room temperature, dilution with ether | Precipitation of hydrochloride salt |

| Purification | Recrystallization solvents (acetonitrile, ether) | Cooling and filtration | Pure crystalline hydrochloride |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic uses.

Industrial Applications: It is used in the production of various chemicals and materials in the industry.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

Key Features :

- A secondary amine ketone hydrochloride with a 2-methyl-substituted piperidine ring.

- Structural uniqueness arises from the methyl group on the piperidine moiety, influencing steric and electronic properties compared to unsubstituted analogs.

- Condensation of 2-methylpiperidine with a β-keto acid derivative, followed by hydrochlorination .

- Potential use of reductive amination or nucleophilic substitution strategies, as seen in MDPV derivatives .

Comparison with Structurally Similar Compounds

2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride

2-Amino-1-(4-chlorophenyl)-1-ethanone Hydrochloride

2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone Dihydrochloride

- CAS : 2059941-87-4

- Molecular Formula : C₇H₁₅Cl₂N₃O

- Key Differences :

- Pyrazole ring instead of piperidine, introducing aromatic heterocyclic character.

- Higher solubility in polar solvents due to dihydrochloride salt form.

Physicochemical Properties Comparison

Pharmacological and Toxicological Insights

- Target Compound: No direct pharmacological data is available.

- Safety Profile: Limited toxicological data; standard precautions for hydrochloride salts apply (avoid inhalation, skin contact) .

Biological Activity

2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride is a chemical compound that has gained attention in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₈H₁₆ClNO

- Functional Groups : Amino group, piperidinyl ring, and ethanone moiety.

These structural features contribute to its versatility in chemical reactions and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator , modulating the activity of these targets and influencing various biochemical pathways. The specific mechanisms depend on the application context and the molecular targets involved.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

1. Enzyme Inhibition

The compound has been employed in studies focusing on enzyme mechanisms, particularly as an inhibitor in various biochemical pathways. For example, it has shown potential in inhibiting enzymes related to cancer growth and metabolic processes.

2. Anti-Cancer Properties

Recent investigations have demonstrated that derivatives of this compound exhibit anti-cancer properties. In vitro studies indicated that these derivatives reduced growth in multiple hematological cancer cell lines while increasing apoptosis-related gene expression. Molecular docking analyses confirmed their binding efficiency to active site residues within cancer-related proteins.

3. Neuroprotective Effects

Piperidine derivatives, including this compound, have been studied for their neuroprotective effects. They may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of similar compounds to highlight structural influences on activity:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride | DPP-4 inhibition | Similar structure with different pharmacokinetics |

| 2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride | Anti-cancer properties | Enhanced binding affinity due to phenyl group |

This comparative analysis emphasizes the importance of structure-activity relationships (SAR) in drug development.

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Anti-Cancer Activity

A study focused on the anti-cancer properties of derivatives related to this compound found significant reductions in tumor growth rates in vitro. The derivatives were shown to induce apoptosis in cancer cells through upregulation of pro-apoptotic genes.

Case Study 2: Neuroprotective Mechanisms

Another investigation assessed the neuroprotective effects of piperidine derivatives, revealing that they could significantly inhibit AChE activity, leading to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride?

The synthesis typically involves nucleophilic substitution reactions between 2-methylpiperidine and a chloro- or bromo-ethanone precursor under reflux conditions (50–100°C) in polar solvents like ethanol or methanol. Post-reaction purification is achieved via recrystallization using ethanol/water mixtures or column chromatography with silica gel and a gradient elution system (e.g., dichloromethane:methanol 9:1). Yield optimization requires strict control of reaction time, temperature, and stoichiometric ratios of reactants .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

- 1H/13C NMR : Assign proton environments (e.g., piperidinyl methyl groups at δ ~1.2–1.4 ppm) and carbonyl carbons (δ ~200–210 ppm) using deuterated solvents (DMSO-d6 or CDCl3).

- HPLC-MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]+ ion at m/z ~201).

- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/ether mixtures .

Q. How can researchers mitigate hydrolysis or degradation during storage?

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Conduct stability assays using accelerated degradation studies (e.g., exposure to 40°C/75% relative humidity for 4 weeks) monitored by HPLC to identify degradation products .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

- Dose-response assays : Perform kinetic studies across a concentration gradient (nM–mM) to identify biphasic effects.

- Structural analogs : Synthesize derivatives with modified piperidinyl substituents (e.g., 4-methyl vs. 3-methyl) to isolate steric/electronic contributions .

- Orthogonal assays : Validate findings using surface plasmon resonance (SPR) for binding affinity and fluorogenic substrates for enzymatic activity .

Q. How can computational modeling guide the design of derivatives with enhanced receptor selectivity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., GPCRs or kinases). Focus on piperidinyl-methyl interactions with hydrophobic pockets.

- QSAR studies : Corrogate substituent effects (e.g., logP, polar surface area) with activity data from analogs to build predictive models .

Q. What methodologies are suitable for studying protein-ligand interactions in enzyme inhibition studies?

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into enzyme solutions (e.g., acetylcholinesterase).

- Fluorescence quenching : Monitor tryptophan residue fluorescence changes upon ligand binding to estimate binding constants (Kd) .

Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?

- Metabolic profiling : Use LC-MS/MS to compare intracellular metabolite levels (e.g., ATP, glutathione) in sensitive vs. resistant cell lines.

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., efflux transporters or detoxification enzymes) .

Methodological Notes

- Contradiction resolution : Always cross-validate findings with orthogonal techniques (e.g., SPR + enzymatic assays) and include positive/negative controls (e.g., known inhibitors) .

- Safety protocols : Handle hydrochloride salts in fume hoods with PPE (gloves, goggles) due to potential hygroscopicity and irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.